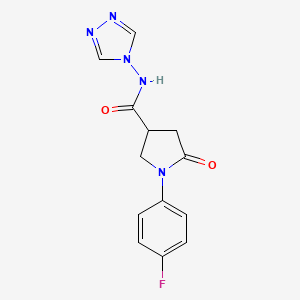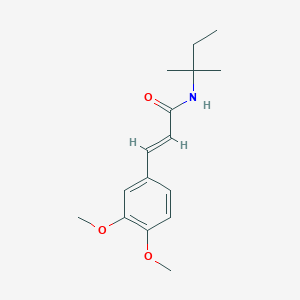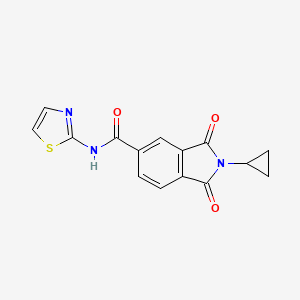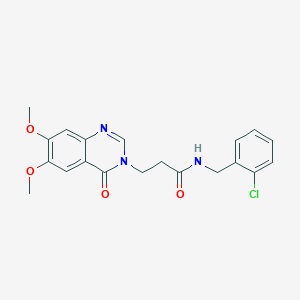
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide” is a synthetic organic compound that belongs to the class of indenyl-indole derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indenyl Moiety: Starting from a suitable precursor, the indenyl ring can be synthesized through cyclization reactions.
Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and an acid catalyst.
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reaction: The indenyl and indole moieties are coupled using a suitable linker, such as a butanamide chain, through amide bond formation.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide chain.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used in research to study biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostics: May be used in the development of diagnostic agents.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals or plant growth regulators.
Mechanism of Action
The mechanism of action of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-pyrrol-3-yl)butanamide
Uniqueness
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide” is unique due to the presence of both the indenyl and indole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C23H26N2O3/c1-27-21-12-15-10-11-20(18(15)13-22(21)28-2)25-23(26)9-5-6-16-14-24-19-8-4-3-7-17(16)19/h3-4,7-8,12-14,20,24H,5-6,9-11H2,1-2H3,(H,25,26) |
InChI Key |
VYFYNJLULZVACJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B11010677.png)
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11010685.png)
![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-phenylalaninate](/img/structure/B11010701.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B11010710.png)
![methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11010711.png)
![ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11010715.png)


![N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11010721.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11010726.png)
![N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010735.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B11010753.png)

